[1,4'-Bipiperidine]-1'-carbonyl chloride

Catalog No.
S801264
CAS No.
103816-19-9
M.F
C11H19ClN2O
M. Wt
230.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,4'-Bipiperidine]-1'-carbonyl chloride

CAS Number

103816-19-9

Product Name

[1,4'-Bipiperidine]-1'-carbonyl chloride

IUPAC Name

4-piperidin-1-ylpiperidine-1-carbonyl chloride

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

InChI

InChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2

InChI Key

YDNSNQRKIINKPV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)Cl

Synonyms

[1,4’-Bipiperidine]-1’-carbonyl Chloride; 1,4’-Bipiperidinyl-1’-carbonyl Chloride; 1-Chlorocarbonyl-4-piperidinopiperidine

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)Cl

Synthesis and Characterization:

[1,4'-Bipiperidine]-1'-carbonyl chloride is a chemical compound with the formula C₁₁H₁₉ClN₂O. It is a white crystalline solid with a melting point of 60-64°C. The synthesis of this compound involves the reaction of 1,4'-bipiperidine with phosgene (COCl₂) under specific conditions.

Several research studies describe the synthesis and characterization of [1,4'-Bipiperidine]-1'-carbonyl chloride. These studies typically involve detailed descriptions of the reaction conditions, purification methods, and characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the identity and purity of the synthesized product. [, ]

Potential Applications:

While the specific research applications of [1,4'-Bipiperidine]-1'-carbonyl chloride are limited, its chemical properties suggest potential uses in various scientific fields:

  • Organic synthesis: The carbonyl chloride group (COCl) is a reactive functional group commonly used as a building block in organic synthesis. [1,4'-Bipiperidine]-1'-carbonyl chloride could potentially serve as a precursor for the synthesis of various new molecules by reacting with different nucleophiles.
  • Medicinal chemistry: The bipiperidine scaffold is present in several biologically active compounds, including some drugs. [1,4'-Bipiperidine]-1'-carbonyl chloride could be used as a starting material for the synthesis of novel drug candidates with potential therapeutic applications. However, further research is needed to explore this possibility.

[1,4'-Bipiperidine]-1'-carbonyl chloride is a chemical compound with the molecular formula C₁₁H₁₉ClN₂O and a molecular weight of 230.73 g/mol. It is characterized by its unique structure, which includes two piperidine rings connected by a carbonyl chloride functional group. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly irinotecan, a chemotherapeutic agent used in cancer treatment .

There is currently no scientific research available describing a specific mechanism of action for [1,4'-Bipiperidine]-1'-carbonyl chloride.

  • Corrosivity: The presence of the carbonyl chloride group suggests potential corrosive properties, which could irritate or damage skin, eyes, and respiratory tissues upon contact [].
  • Reactivity: The C-Cl bond makes the molecule reactive, potentially leading to unforeseen reactions with other chemicals.

The primary reaction involving [1,4'-bipiperidine]-1'-carbonyl chloride is its nucleophilic acyl substitution, where it can react with nucleophiles such as amines or alcohols to form corresponding amides or esters. This property is crucial for its application in synthesizing more complex pharmaceutical compounds. Additionally, it can undergo hydrolysis to yield the corresponding carboxylic acid and hydrochloric acid when treated with water .

[1,4'-Bipiperidine]-1'-carbonyl chloride exhibits significant biological activity primarily through its derivative, irinotecan. Irinotecan acts as a topoisomerase I inhibitor, disrupting DNA replication in cancer cells and thus exhibiting antitumor effects. The compound itself may have limited direct biological activity but serves as an essential precursor in the synthesis of biologically active molecules .

The synthesis of [1,4'-bipiperidine]-1'-carbonyl chloride typically involves the reaction of 4-piperidinopiperidine with phosgene or its derivatives (like triphosgene or diphosgene) in a solvent such as methylene chloride. The process includes several steps:

  • Reaction Setup: Combine 4-piperidinopiperidine with phosgene in methylene chloride.
  • Aprotic Solvent Addition: Introduce an aprotic solvent like acetonitrile to facilitate the reaction.
  • Distillation: Distill off part of the solvent to concentrate the product.
  • Crystallization: Isolate [1,4'-bipiperidine]-1'-carbonyl chloride hydrochloride through crystallization from a suitable solvent .

The primary application of [1,4'-bipiperidine]-1'-carbonyl chloride lies in its use as an intermediate in pharmaceutical synthesis, particularly for producing irinotecan. Its derivatives are also explored for potential applications in medicinal chemistry due to their structural properties that may lead to novel therapeutic agents .

Interaction studies involving [1,4'-bipiperidine]-1'-carbonyl chloride often focus on its reactivity with various nucleophiles and its role in forming biologically active compounds. These studies help elucidate the mechanisms by which it contributes to the pharmacological profiles of drugs like irinotecan and other derivatives .

Several compounds share structural similarities with [1,4'-bipiperidine]-1'-carbonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride143254-82-41.00Directly related to [1,4'-bipiperidine]-1'-carbonyl chloride; used as an intermediate in similar reactions.
N-Ethyl-N-methylcarbamoyl Chloride42252-34-60.69Used in different synthetic pathways; less complex structure compared to bipiperidine derivatives.
2-Chloro-1-(piperidin-1-yl)ethanone1440-60-40.62Exhibits different biological activities; simpler piperidine derivative.
1-(4-Chloropiperidin-1-yl)ethanone207852-63-90.58Similar piperidine structure but lacks the carbonyl chloride functionality.
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile207557-35-50.54Different functional groups lead to distinct reactivity and applications compared to bipiperidines.

These comparisons underscore the unique role of [1,4'-bipiperidine]-1'-carbonyl chloride in pharmaceutical synthesis while highlighting its structural relationships with other chemical entities .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

[1,4']Bipiperidinyl-1'-carbonyl chloride

Dates

Last modified: 08-15-2023

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